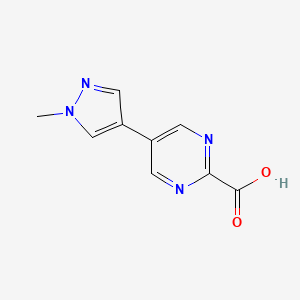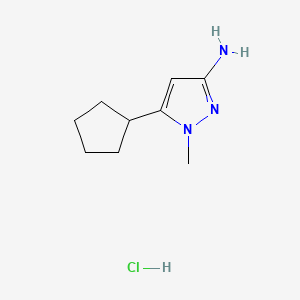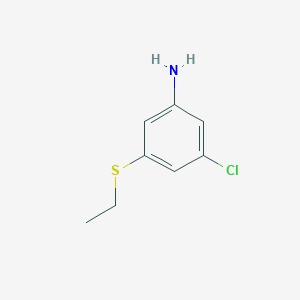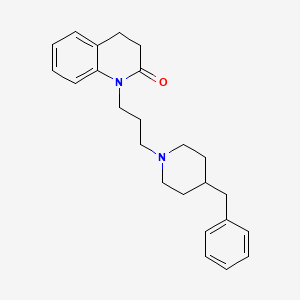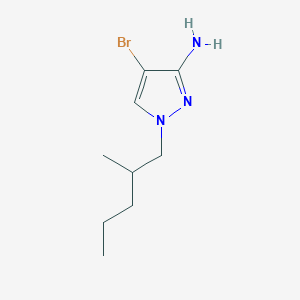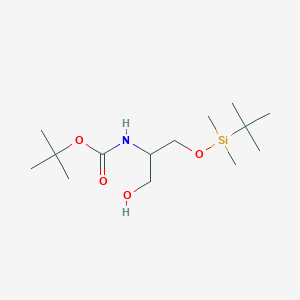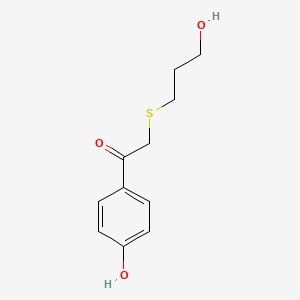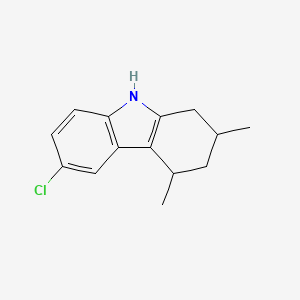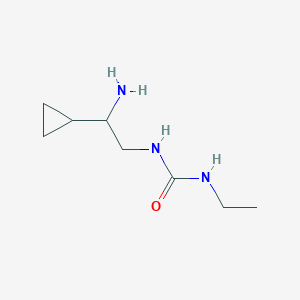
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and an isopentyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl alcohol with 2-bromo-1-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with isopentyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
科学研究应用
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromo group and isopentyloxy group play crucial roles in modulating the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
1-(2-Bromoethyl)-4-methylbenzene: Lacks the isopentyloxy group, making it less versatile in certain reactions.
1-(2-Chloro-1-(isopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(2-Bromo-1-(isopropyloxy)ethyl)-4-methylbenzene: Contains an isopropyloxy group instead of isopentyloxy, affecting its steric and electronic properties.
Uniqueness
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene is unique due to the presence of both the bromo and isopentyloxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
属性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3 |
InChI 键 |
ZEOBJFRFNSKDQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CBr)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



